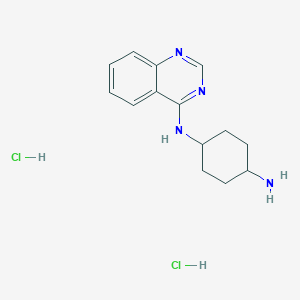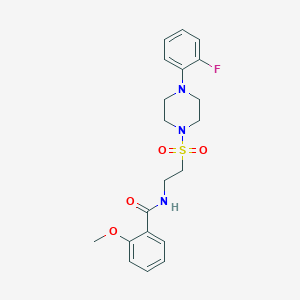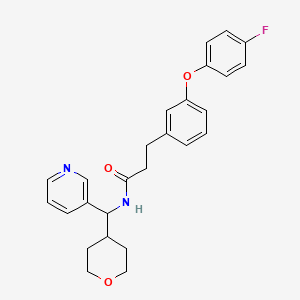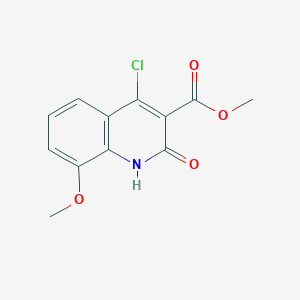
(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the CAS number 1448855-37-5 . It belongs to the class of quinazolines, which are heterocyclic building blocks .
Physical and Chemical Properties Analysis
The boiling point of this compound was not specified in the search results . More detailed physical and chemical properties were not available.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of compounds related to "(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride" often involves multi-component condensation reactions. For instance, Shikhaliev et al. (2005) demonstrated a three-component condensation process to create triazoloquinazolinones, highlighting the versatility of quinazolin-4-yl compounds in chemical synthesis (Shikhaliev et al., 2005). Similarly, Chang and Kim (2002) explored the synthesis of 3-aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile, emphasizing the reactivity and potential for generating diverse quinazoline derivatives (Chang & Kim, 2002).
Biological Activities
Several studies have focused on the biological activities of quinazolinone derivatives. For example, a study on the synthesis and characterization of fused thiazoloquinazolinone derivatives showed significant antibacterial and fungicidal activities, indicating the potential for pharmaceutical applications (Shah, Patel, & Patel, 2009). Moreover, compounds structurally related to "this compound" have been evaluated for their antitumor properties, revealing that some derivatives exhibit considerable activity against various cancer models (Markosyan et al., 2008).
Chemical Properties and Stability
Research into the chemical properties and stability of quinazolinone derivatives includes studies on their polymerization behavior and interaction with other molecules. For instance, Ibrahim et al. (2004) investigated the polymerization of methyl methacrylate in the presence of iron(II) complex with quinazolinone derivatives, highlighting the influence of structural factors on polymerization outcomes (Ibrahim et al., 2004).
Safety and Hazards
The compound has several precautionary statements associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction . It should not be inhaled or come into contact with eyes, skin, or clothing .
Propriétés
IUPAC Name |
4-N-quinazolin-4-ylcyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14;;/h1-4,9-11H,5-8,15H2,(H,16,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFYNRLPADJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2982755.png)





![1-[2-(2-Chloro-6-methylpyridine-3-sulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B2982765.png)
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2982767.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2982772.png)
![2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2982773.png)
![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2982774.png)

![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE](/img/structure/B2982777.png)

